molecular formula C27H20N4O3 B11638067 8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Katalognummer: B11638067
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: SIZIEFLUDJSKLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of furo, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Furo Ring: The furo ring is typically synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases as catalysts.

    Introduction of the Triazolo and Pyrimidine Rings: The triazolo and pyrimidine rings are introduced through a series of condensation reactions. These reactions may involve the use of hydrazine derivatives and other nitrogen-containing compounds.

    Final Assembly: The final step involves the coupling of the furo, triazolo, and pyrimidine rings with the methoxyphenyl and phenyl groups. This step often requires the use of palladium-catalyzed cross-coupling reactions.

Analyse Chemischer Reaktionen

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. The major products of these reactions are often oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution. Common reagents for these reactions include halogens and nitrating agents.

Wissenschaftliche Forschungsanwendungen

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in the compound’s observed biological activities .

Vergleich Mit ähnlichen Verbindungen

4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:

The uniqueness of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C27H20N4O3

Molekulargewicht

448.5 g/mol

IUPAC-Name

11,12-bis(4-methoxyphenyl)-4-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H20N4O3/c1-32-20-12-8-17(9-13-20)22-23-26-29-25(19-6-4-3-5-7-19)30-31(26)16-28-27(23)34-24(22)18-10-14-21(33-2)15-11-18/h3-16H,1-2H3

InChI-Schlüssel

SIZIEFLUDJSKLR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.